![molecular formula C12H9NO5S B12122535 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)
2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidine ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps, starting with the preparation of the furan and thiazolidine intermediates. The key steps include:
Formation of the Furan Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazolidine Ring: This involves the reaction of a thiourea derivative with a suitable carbonyl compound.
Coupling Reaction: The furan and thiazolidine intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The double bond in the prop-2-enylidene moiety can be reduced to form saturated derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Esterification with alcohols in the presence of acid catalysts, or amidation with amines.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Eigenschaften
Molekularformel |
C12H9NO5S |
|---|---|
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)7-13-11(16)9(19-12(13)17)5-1-3-8-4-2-6-18-8/h1-6H,7H2,(H,14,15)/b3-1+,9-5- |
InChI-Schlüssel |
RKKKRTGPRPJQAK-SJAMCSFMSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Kanonische SMILES |
C1=COC(=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


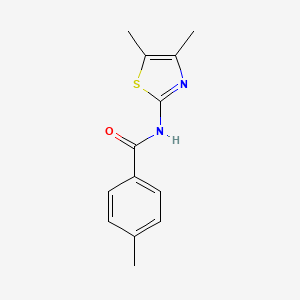

![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
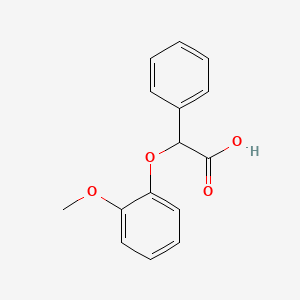
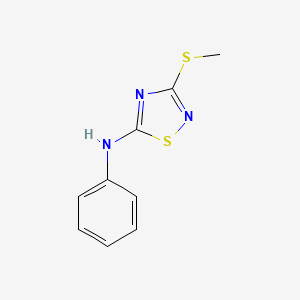
![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B12122481.png)
![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)
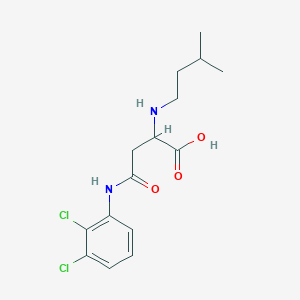
![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)
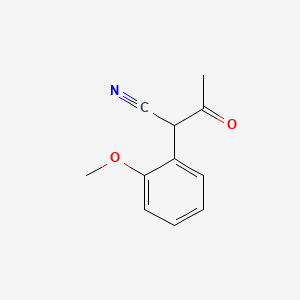
![(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122499.png)
![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)

![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)
